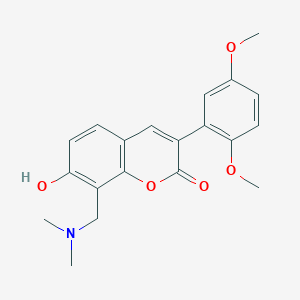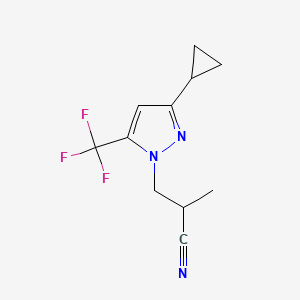
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a cyclopropyl group and a trifluoromethyl group. The molecule also contains a nitrile group, which consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The electronegative trifluoromethyl group would likely influence the compound’s reactivity and could potentially make the compound more polar .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyrazole ring might undergo electrophilic substitution reactions, while the nitrile group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile group could increase the compound’s boiling point compared to similar-sized hydrocarbons .Scientific Research Applications
OLED and Luminescence Properties
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile and its derivatives exhibit significant photophysical properties, making them ideal for applications in organic light-emitting diodes (OLEDs) and luminescence. Pt(II) complexes containing pyrazole chelates derived from similar trifluoromethyl pyrazole compounds have been synthesized, revealing mechanoluminescence and concentration-dependent photoluminescence in poly(methyl methacrylate) (PMMA) matrices. These complexes have been utilized in OLEDs, achieving high external quantum efficiency and power efficiencies, demonstrating their potential for developing efficient white OLEDs (Huang et al., 2013).
Antioxidant Agents
The synthesis of new fused pyrazole derivatives bearing the indole moiety, starting from compounds closely related to 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile, has been explored for their antioxidant properties. These compounds have shown promising activities, with some exhibiting better antioxidant properties than others in the series, highlighting the potential for therapeutic applications (El‐Mekabaty et al., 2016).
Antimicrobial Activity
Compounds structurally related to 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile have been synthesized and evaluated for their antimicrobial properties. Specifically, 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines demonstrated significant inhibition of bacterial and fungal growth, with one compound showing notable efficacy. This indicates the potential of such compounds in developing new antimicrobial agents (Rao et al., 2023).
Antimycobacterial Agents
Novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids, derived from a similar synthetic pathway as 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile, have been developed and evaluated for their antimycobacterial activity. These studies have yielded promising lead compounds with significant efficacy against Mycobacterium smegmatis, offering new avenues for antimycobacterial drug development (Emmadi et al., 2015).
Cytotoxicity and Anticancer Potential
Research into trifluoromethyl-substituted pyrazole compounds, akin to 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile, has shown that these compounds exhibit cytotoxicity against certain cancer cell lines. This suggests their potential use in cancer therapy, either as therapeutic agents or as scaffolds for developing new anticancer drugs. The specific structural features of these compounds, such as the trifluoromethyl group, contribute to their biological activity, underscoring the importance of detailed structure-activity relationship studies (Bonacorso et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c1-7(5-15)6-17-10(11(12,13)14)4-9(16-17)8-2-3-8/h4,7-8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKUFSQPQOFDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=CC(=N1)C2CC2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

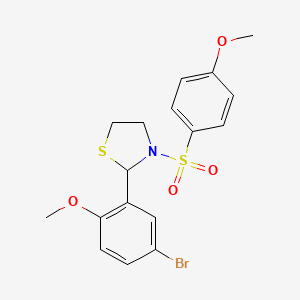
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2544388.png)
![2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2544393.png)
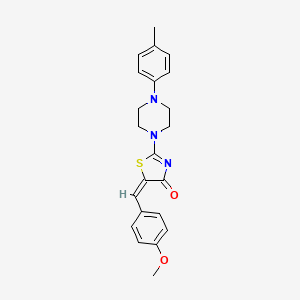
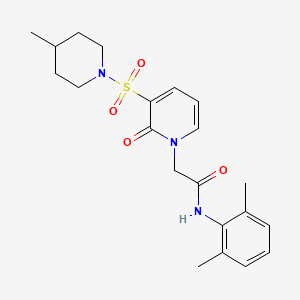
![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)
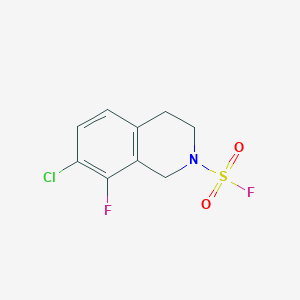
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)
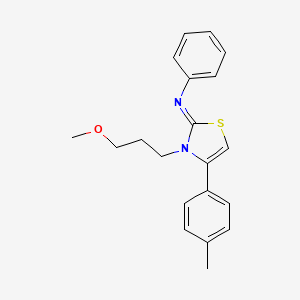
amine](/img/structure/B2544403.png)
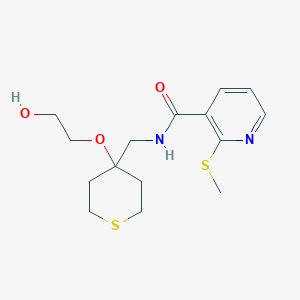
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)
